Zymosan A

描述

属性

CAS 编号 |

9011-93-2 |

|---|---|

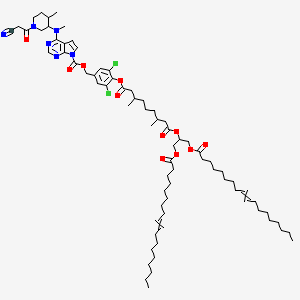

分子式 |

C74H112Cl2N6O11 |

分子量 |

1332.6 g/mol |

IUPAC 名称 |

1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |

InChI |

InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |

InChI 键 |

JITWMWVPQUZNBO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Composition and Structure of Zymosan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a crude cell wall preparation derived from the yeast Saccharomyces cerevisiae, has long been a cornerstone in immunological research, serving as a potent elicitor of inflammatory responses. Its ability to activate key pattern recognition receptors (PRRs) makes it an invaluable tool for studying innate immunity, phagocytosis, and the complex signaling cascades that underpin these processes. This technical guide provides a comprehensive overview of the chemical composition and intricate structure of this compound, offering insights for researchers and professionals in drug development seeking to understand and leverage its immunomodulatory properties.

Core Chemical Composition of this compound

This compound is a complex macromolecule primarily composed of polysaccharides, with smaller contributions from proteins and lipids. The exact quantitative composition can vary between preparations, but a general consensus points to the following distribution:

| Component | Percentage (by weight) | Key Molecular Constituents |

| Polysaccharides | ~73%[1] | β-glucans, Mannans (as mannoproteins) |

| Proteins | ~15%[1] | Primarily mannoproteins, with enzymatic and structural roles |

| Lipids | ~7%[1] | Glycerophospholipids, Sterols, Fatty Acids |

| Other | Variable | Chitin, Inorganic components |

Detailed Structural Analysis of Major Components

The biological activity of this compound is intrinsically linked to the specific structures of its constituent macromolecules.

Polysaccharides: The Immunostimulatory Backbone

The polysaccharide fraction is the principal driver of this compound's inflammatory potential, with β-glucans and mannans being the most significant components.

The β-glucan component of this compound is a highly branched polymer of glucose. Its structure is characterized by a linear backbone of β-(1→3)-linked D-glucose units, with periodic branches of β-(1→6)-linked glucose residues.[2] This specific arrangement is crucial for its recognition by the C-type lectin receptor, Dectin-1. The molecular weight of the β-glucan in this compound can be substantial, with some analyses indicating a degree of polymerization ranging from 62 to 1833 glucose residues, corresponding to a molecular weight of approximately 296 kDa.[2][3]

Mannans in the yeast cell wall exist as mannoproteins, where the polysaccharide mannan is covalently linked to proteins. The mannan structure itself is complex, featuring an α-(1→6)-linked mannose backbone.[4] This backbone is further decorated with side chains of α-(1→2)- and α-(1→3)-linked mannose units.[4] Some of these mannose residues can be phosphorylated, creating phosphodiester bridges that contribute to the overall structural integrity and negative charge of the cell wall.[4] These mannan structures are recognized by various mannose-binding lectins and Toll-like receptor 2 (TLR2).

Proteins: More Than Just Scaffolding

The protein component of this compound is dominated by mannoproteins. These glycoproteins are integral to the yeast cell wall's architecture and enzymatic functions. The protein portion provides a scaffold for the extensive mannan branching and is involved in cell wall remodeling and adhesion. Proteomic analyses of yeast cell walls have identified a diverse array of proteins, though a specific proteomic profile of this compound itself is less commonly detailed in the literature.

Lipids: Modulators of Membrane Interactions

The lipid fraction of this compound, while a minor component by weight, plays a role in the overall inflammatory response. This fraction includes a variety of glycerophospholipids, sterols (such as ergosterol), and fatty acids.[5] Lipidomic studies of macrophages stimulated with this compound have revealed significant remodeling of host cell glycerophospholipids, indicating that the lipid components of this compound may influence membrane-associated signaling events.[5]

Experimental Protocols for Compositional and Structural Analysis

A thorough understanding of this compound's composition and structure relies on a combination of biochemical and analytical techniques.

Isolation and Purification of this compound Components

Objective: To separate the major components of this compound for individual analysis.

Protocol:

-

Initial this compound Preparation: this compound is typically prepared from Saccharomyces cerevisiae through a series of autolysis, enzymatic digestion (with proteases and nucleases), and washing steps to remove cytoplasmic contents.

-

Delipidation: The crude this compound preparation is treated with organic solvents (e.g., a chloroform:methanol mixture) to extract the lipid fraction. The lipid extract can then be dried and stored for further analysis.

-

Protein Extraction: The delipidated Zymosan is then subjected to alkaline extraction (e.g., with NaOH) or treatment with chaotropic agents (e.g., urea) to solubilize the protein components, primarily mannoproteins. These can be further purified using chromatographic techniques.

-

Polysaccharide Fractionation: The remaining insoluble material is enriched in β-glucans and chitin. Further enzymatic digestion (e.g., with chitinase) can be used to isolate the β-glucan fraction.

Structural Characterization Techniques

-

Enzymatic Hydrolysis and HPLC:

-

The purified polysaccharide fraction is subjected to enzymatic digestion with specific glucanases (e.g., β-1,3-glucanase, β-1,6-glucanase) or acid hydrolysis to break it down into its constituent monosaccharides.

-

The resulting monosaccharides are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amine-based column) and detector (e.g., a refractive index detector).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

SDS-PAGE and Western Blotting:

-

Extracted proteins are separated by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Specific proteins can be identified using Western blotting with antibodies against known yeast cell wall proteins.

-

-

Proteomic Analysis (LC-MS/MS):

-

The protein extract is digested with a protease (e.g., trypsin).

-

The resulting peptides are separated by Liquid Chromatography (LC) and analyzed by Tandem Mass Spectrometry (MS/MS) to identify the protein sequences.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted lipid fraction is first saponified and then derivatized (e.g., esterified) to make the fatty acids volatile.

-

The fatty acid methyl esters (FAMEs) are then separated by GC and identified by their mass spectra using MS.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is used for the analysis of intact lipids, providing information on the different classes of glycerophospholipids and sterols present.

-

Signaling Pathways Activated by this compound

This compound's potent immunostimulatory effects are primarily mediated through its recognition by Toll-like Receptor 2 (TLR2) and Dectin-1. The engagement of these receptors triggers a cascade of intracellular signaling events, leading to the production of inflammatory cytokines and other immune responses.

TLR2-Mediated Signaling

The mannan and potentially other components of this compound are recognized by TLR2, which forms a heterodimer with either TLR1 or TLR6. This recognition initiates a signaling cascade that is dependent on the adaptor protein MyD88.

Dectin-1-Mediated Signaling

The β-glucan component of this compound is recognized by Dectin-1. This interaction leads to the activation of a Syk-dependent signaling pathway, which can function both independently and in synergy with the TLR2 pathway.

Crosstalk Between TLR2 and Dectin-1 Pathways

A key aspect of this compound-induced inflammation is the synergistic interaction between the TLR2 and Dectin-1 signaling pathways. This crosstalk leads to an enhanced and more robust inflammatory response than either pathway could elicit alone.

Experimental Workflow for Studying this compound-Induced Cytokine Production

Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to this compound stimulation.

Conclusion

This compound remains a vital tool in immunology research due to its complex and well-characterized chemical composition and structure that effectively mimics fungal pathogens. Its primary polysaccharide components, β-glucan and mannan, are potent activators of the Dectin-1 and TLR2 signaling pathways, respectively. The synergistic action of these pathways leads to a robust inflammatory response, making this compound an ideal model for studying innate immunity. A thorough understanding of its composition, structure, and mechanism of action, as outlined in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of the immune system and develop novel immunomodulatory therapeutics.

References

- 1. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]

- 2. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Lipid profiling reveals glycerophospholipid remodeling in zymosan-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural analysis of the intact polysaccharide mannan from Saccharomyces cerevisiae yeast using 1H and 13C NMR spectroscopy at 750 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to Toll-like Receptor 2 Activation by Zymosan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a glucan derived from the cell wall of the yeast Saccharomyces cerevisiae, is a well-established pathogen-associated molecular pattern (PAMP) widely utilized in immunological research to stimulate inflammatory responses.[1] It serves as a potent agonist for Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[2][3] TLR2 plays a crucial role in recognizing a variety of microbial components and initiating an immune response.[1] The interaction between this compound and TLR2 triggers a cascade of intracellular signaling events, culminating in the production of a wide array of pro-inflammatory and anti-inflammatory cytokines, chemokines, and other mediators.[1][3] This guide provides a comprehensive technical overview of the core mechanisms of TLR2 activation by this compound, including the signaling pathways, quantitative data on cellular responses, and detailed experimental protocols for studying this interaction.

Core Signaling Pathway: TLR2 Activation by this compound

The activation of TLR2 by this compound is a multi-step process involving receptor dimerization, recruitment of adaptor proteins, and activation of downstream transcription factors. This compound is recognized by a heterodimer of TLR2 and TLR6.[2] Dectin-1, a C-type lectin receptor, also recognizes the β-glucan component of Zymosan and can act as a co-receptor, enhancing the TLR2-mediated response.[3][4]

Upon ligand binding, the TLR2/TLR6 heterodimer undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of the TLRs. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which then activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.

The activated TAK1 complex plays a central role in phosphorylating two major downstream signaling arms:

-

The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1]

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates various MAPKs, including p38, JNK, and ERK. These kinases, in turn, activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of inflammatory genes.[5]

The specific cytokine profile induced by this compound can vary depending on the cell type and the experimental conditions. For instance, in some dendritic cell populations, this compound has been shown to induce high levels of the anti-inflammatory cytokine IL-10, alongside pro-inflammatory cytokines.[3]

Figure 1: TLR2 signaling pathway activated by this compound.

Quantitative Data on this compound-Induced TLR2 Activation

The cellular response to this compound is dose-dependent. The following tables summarize quantitative data on cytokine production from various studies. It is important to note that absolute values can vary significantly between cell types, experimental conditions, and assay methods.

Table 1: this compound-Induced TNF-α Production

| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | TNF-α Level (pg/mL) | Reference |

| Human Monocytes | 10 | 24 | ~2500 | [6] |

| Murine Macrophages (RAW 264.7) | 1 | 24 | ~1000 | [7] |

| Murine Macrophages (RAW 264.7) | 10 | 24 | ~2000 | [7] |

| Murine Macrophages (RAW 264.7) | 100 | 24 | ~2500 | [7] |

| Murine Alveolar Macrophages | 100 | 12 | ~1500 | [8] |

| Murine Alveolar Macrophages | 100 | 24 | ~2000 | [8] |

Table 2: this compound-Induced IL-6 Production

| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-6 Level (pg/mL) | Reference |

| Human Monocyte-derived DCs | 50 | 24 | ~200 | [3] |

| Murine Alveolar Macrophages | 100 | 12 | ~100 | [8] |

| Murine Alveolar Macrophages | 100 | 24 | ~150 | [8] |

| Human PBMCs | 10 | 6 | ~1000 | [9] |

Table 3: this compound-Induced IL-8 Production

| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-8 Level (pg/mL) | Reference |

| Human Monocytes | 10 | 24 | ~8000 | [6] |

| Human PBMCs | 10 | 6 | ~15000 | [9] |

Table 4: this compound-Induced IL-10 Production

| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-10 Level (pg/mL) | Reference |

| Human Monocyte-derived DCs | 50 | 24 | ~1500 | [3] |

| Murine Alveolar Macrophages | 100 | 12 | ~50 | [8] |

| Murine Alveolar Macrophages | 100 | 24 | ~100 | [8] |

| Human PBMCs | 10 | 6 | ~200 | [9] |

Table 5: this compound-Induced IL-1β Production

| Cell Type | This compound Conc. (µg/mL) | Incubation Time (h) | IL-1β Level (pg/mL) | Reference |

| Human Monocytes | Not Specified | 24 | Not Detected | [6] |

| Human PBMCs | 10 | 6 | ~50 | [9] |

Table 6: Binding Affinity of Soluble TLR2 to this compound

| Parameter | Value | Reference |

| Apparent Binding Constant (Kd) | 48 nM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TLR2 activation by this compound.

NF-κB Reporter Assay in HEK293-TLR2 Cells

This assay quantifies the activation of the NF-κB signaling pathway in response to this compound stimulation.

Materials:

-

HEK293 cells stably expressing human TLR2 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound from Saccharomyces cerevisiae.

-

Phosphate Buffered Saline (PBS).

-

Luciferase assay reagent or SEAP detection reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Seeding: Seed the HEK293-TLR2 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours to allow cells to adhere.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile PBS. Vortex vigorously to ensure a uniform suspension. Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

-

Cell Stimulation: Carefully remove the culture medium from the wells. Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.

-

Reporter Gene Assay:

-

For Luciferase Reporter: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read luminescence on a luminometer.

-

For SEAP Reporter: Collect the cell culture supernatant and measure secreted alkaline phosphatase (SEAP) activity using a SEAP detection reagent according to the manufacturer's instructions. Read absorbance on a spectrophotometer.

-

-

Data Analysis: Calculate the fold induction of reporter activity by dividing the values from this compound-stimulated wells by the values from the negative control wells.

Figure 2: A typical experimental workflow for an NF-κB reporter assay.

Cytokine Measurement by ELISA

This protocol describes the quantification of a specific cytokine (e.g., TNF-α) in cell culture supernatants after this compound stimulation using a sandwich ELISA.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

ELISA kit for the cytokine of interest (e.g., human or mouse TNF-α).

-

96-well ELISA plates.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (as provided in the ELISA kit).

-

Stop solution (as provided in the ELISA kit).

-

Microplate reader.

Protocol:

-

Cell Culture and Stimulation:

-

Seed macrophages in a 24-well plate at an appropriate density (e.g., 5 x 10^5 cells/well) and allow them to adhere overnight.

-

Prepare this compound dilutions in culture medium.

-

Replace the medium in the wells with the this compound dilutions and incubate for a specified time (e.g., 4, 8, 24 hours) at 37°C and 5% CO2.

-

Collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cells and debris. Store the supernatants at -80°C until use.

-

-

ELISA Procedure (General Steps, refer to specific kit manual):

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate multiple times with wash buffer.

-

Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Add standards and diluted samples (supernatants) to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Washing: Wash the plate.

-

Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add the stop solution.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Co-immunoprecipitation of TLR2 and MyD88

This protocol is for demonstrating the interaction between TLR2 and its adaptor protein MyD88 upon this compound stimulation.

Materials:

-

Cells expressing TLR2 (e.g., THP-1 macrophages).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-TLR2 antibody for immunoprecipitation.

-

Anti-MyD88 antibody for Western blotting.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection reagents.

Protocol:

-

Cell Stimulation: Culture cells to a sufficient density. Stimulate the cells with this compound (e.g., 100 µg/mL) for a short period (e.g., 15-30 minutes) to capture the transient interaction. Include an unstimulated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-TLR2 antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with the anti-MyD88 antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Conclusion

This compound-mediated activation of TLR2 is a complex and crucial process in the initiation of the innate immune response to fungal pathogens. This guide has provided a detailed overview of the core signaling pathways, a summary of the quantitative data available on cytokine production, and comprehensive protocols for key experimental techniques. A thorough understanding of these mechanisms is essential for researchers and drug development professionals working to modulate inflammatory responses in various disease contexts. The provided methodologies and data serve as a valuable resource for designing and interpreting experiments aimed at dissecting the intricacies of TLR2 signaling.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early down-regulation of TNF production by LPS tolerance in human monocytes: comparison with IL-1 beta, IL-6, and IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Zymosan A as a Pathogen-Associated Molecular Pattern (PAMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a well-characterized pathogen-associated molecular pattern (PAMP), is a cell wall preparation derived from the yeast Saccharomyces cerevisiae.[1] It is a complex polysaccharide primarily composed of β-glucans, mannans, and other components like chitin and proteins.[2] Due to its potent immunostimulatory properties, this compound has been extensively used for over half a century as a model for studying innate immune responses to fungal pathogens.[1] This guide provides a comprehensive technical overview of this compound, its recognition by the innate immune system, the signaling pathways it triggers, and detailed experimental protocols for its use in research.

This compound serves as a powerful tool to investigate cellular processes such as phagocytosis and inflammation.[2][3] Its recognition by immune cells, primarily macrophages, neutrophils, and dendritic cells, initiates a cascade of events crucial for host defense.[2] This response is mediated by specific pattern recognition receptors (PRRs) that recognize the conserved molecular structures within this compound.

Recognition of this compound by Pattern Recognition Receptors

The innate immune system recognizes this compound through a cooperative effort of several PRRs, most notably Toll-like Receptor 2 (TLR2) and Dectin-1.[4]

-

Toll-like Receptor 2 (TLR2): this compound is a well-established agonist for TLR2.[4] TLR2 forms heterodimers with either TLR1 or TLR6 to recognize various microbial lipoproteins and peptidoglycans. In the context of this compound, the TLR2/TLR6 heterodimer is crucial for initiating pro-inflammatory signaling.[1]

-

Dectin-1 (CLEC7A): This C-type lectin receptor is the primary receptor for β-1,3-glucans, a major component of this compound.[4] Dectin-1 plays a critical role in the phagocytosis of this compound and also synergizes with TLR2 to enhance downstream signaling and cytokine production.[5]

In addition to TLR2 and Dectin-1, other receptors such as Complement Receptor 3 (CR3) and scavenger receptors have also been implicated in the recognition and uptake of this compound.[6]

Downstream Signaling Pathways

The engagement of TLR2 and Dectin-1 by this compound triggers distinct yet interconnected signaling pathways, leading to a robust inflammatory response.

TLR2-Mediated Signaling

Upon binding this compound, the TLR2/TLR6 heterodimer recruits the adaptor protein MyD88. This initiates a signaling cascade that activates key downstream molecules, including:

-

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.[6]

-

Mitogen-Activated Protein Kinases (MAPKs): The activation of MAPKs, such as ERK1/2, p38, and JNK, further contributes to the inflammatory response by regulating gene expression and protein activity.[7][8]

Dectin-1-Mediated Signaling

Dectin-1 signaling is initiated by the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM)-like domain in its cytoplasmic tail. This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[8] Downstream of Syk, several signaling pathways are activated:

-

NF-κB Activation: Dectin-1 signaling can also lead to the activation of NF-κB, often in synergy with TLR2 signaling, resulting in an amplified inflammatory response.[6]

-

Reactive Oxygen Species (ROS) Production: Dectin-1 activation is a potent trigger for the production of ROS via the NADPH oxidase complex.[9][10] ROS play a crucial role in microbial killing within the phagosome.

-

Phagocytosis: Dectin-1 is a key receptor mediating the engulfment of this compound particles by phagocytes.[3]

The following diagrams illustrate the major signaling pathways activated by this compound.

Caption: this compound induced TLR2 signaling pathway.

Caption: this compound induced Dectin-1 signaling pathway.

Quantitative Effects of this compound on Immune Responses

The following tables summarize the dose-dependent effects of this compound on cytokine production by various immune cells.

Table 1: this compound-induced Cytokine Production in Macrophages

| Cell Type | This compound Conc. (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |

| Murine BMDM | 50 | ~2500 | ~1500 | ~500 | [11] |

| Human Macrophages | 100 | >1000 | - | ~2000 | [12] |

| Murine BMDM | 200 | - | - | ~4000 | [13] |

Table 2: this compound-induced Cytokine Production in Dendritic Cells

| Cell Type | This compound Conc. (µg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | Reference |

| Human Monocyte-derived DC | 10 | < 100 | ~500 | ~2000 | [14] |

| Cord Blood DC | 10 | ~100 | ~1000 | ~500 | [15] |

Experimental Protocols

Preparation and Handling of this compound

This compound is insoluble in water and should be prepared as a suspension.[4]

-

Stock Solution Preparation: To prepare a stock solution (e.g., 50 mg/mL), weigh the desired amount of this compound powder and add sterile, endotoxin-free ethanol. Vortex vigorously to create a uniform suspension.[16]

-

Working Solution Preparation: For further dilutions, use sterile, endotoxin-free water or phosphate-buffered saline (PBS). The solution will remain an opaque suspension. It is crucial to vortex the suspension thoroughly before each use to ensure homogeneity.[16]

-

Storage: Store the powdered this compound at -20°C. Once reconstituted, the stock solution should be stored at -80°C.[16]

This compound-induced Phagocytosis Assay

This protocol describes a method for quantifying the phagocytosis of this compound by neutrophils or macrophages using flow cytometry.

Caption: Experimental workflow for this compound phagocytosis assay.

Materials:

-

Isolated phagocytic cells (e.g., neutrophils, macrophages)

-

This compound particles (e.g., pHrodo™ Red Zymosan Bioparticles™ Conjugate for flow cytometry)

-

Cell culture medium

-

Cytochalasin D (optional, as a negative control)

-

Flow cytometer

Procedure:

-

Isolate and prepare a single-cell suspension of phagocytes at a concentration of 1 x 10^6 cells/mL in culture medium.[17]

-

Seed the cells in appropriate culture plates or tubes.

-

(Optional) For opsonization, incubate this compound particles with serum or IgG for 30 minutes at 37°C. Pellet the particles by centrifugation and wash twice with sterile PBS before resuspending in culture medium.[18]

-

Prepare a working suspension of this compound bioparticles at the desired concentration (e.g., 5-50 µg/mL).[17]

-

For a negative control, pre-treat cells with an inhibitor of phagocytosis, such as Cytochalasin D (e.g., 20 µM), for 30 minutes at 37°C.[17]

-

Add the this compound suspension to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C in a 5% CO2 incubator.[17]

-

After incubation, wash the cells with cold PBS to remove any non-internalized this compound particles.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the cells using a flow cytometer to quantify the percentage of cells that have phagocytosed the fluorescently labeled this compound particles.[17]

Measurement of this compound-induced Cytokine Production by ELISA

This protocol outlines the steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following stimulation with this compound, using a sandwich ELISA.

Materials:

-

Phagocytic cells (e.g., macrophages, dendritic cells)

-

This compound

-

Cell culture medium

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Stimulation:

-

Seed phagocytic cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

-

Stimulate the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control.[16]

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

-

ELISA:

-

Follow the manufacturer's protocol for the specific ELISA kit. A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add the TMB substrate. The color development is proportional to the amount of cytokine present.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).[19]

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

NF-κB Activation Assay

This protocol describes a method to assess the activation of NF-κB by measuring its translocation to the nucleus using immunofluorescence microscopy.

Materials:

-

Phagocytic cells (e.g., RAW 264.7 macrophages)

-

This compound

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Primary antibody against an NF-κB subunit (e.g., p65)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture plate and allow them to adhere.

-

Stimulate the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound remains an invaluable tool for immunological research, providing a robust and reproducible means to study the intricate mechanisms of innate immune recognition and response. Its ability to activate multiple pattern recognition receptors and downstream signaling pathways makes it a versatile PAMP for investigating a wide range of cellular processes, from phagocytosis and cytokine production to the complex interplay between different immune cells. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to effectively utilize this compound in their studies of innate immunity and inflammation.

References

- 1. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A role for reactive oxygen species in zymosan and beta-glucan induced protein tyrosine phosphorylation and phospholipase A2 activation in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood [pubmed.ncbi.nlm.nih.gov]

- 16. novusbio.com [novusbio.com]

- 17. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. bowdish.ca [bowdish.ca]

Early research and discovery of Zymosan A

An In-depth Technical Guide to the Early Research and Discovery of Zymosan A

Introduction

This compound is a complex, insoluble polysaccharide-protein preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2][3] For over half a century, it has served as a pivotal tool in immunology and pharmacology, primarily used to induce sterile inflammation and study the mechanisms of the innate immune response.[3][4][5] The initial investigations into zymosan's properties led to the groundbreaking discovery of a previously unknown arm of the immune system. This guide provides a detailed overview of the early research, focusing on the discovery, biochemical characterization, key experimental protocols, and the initial understanding of its mechanism of action.

The Discovery of the Properdin System

The story of this compound is inextricably linked to the work of Dr. Louis Pillemer and his colleagues in the 1950s. While investigating mechanisms of immunity, Pillemer discovered that a serum protein, which he named properdin , could interact with zymosan to activate the complement system in an antibody-independent manner.[6][7] This was a revolutionary concept, as the only known complement activation pathway at the time was the classical pathway, which required antibodies. Pillemer's work demonstrated that the "properdin system," now known as the alternative complement pathway , was a critical component of innate immunity.[6] Zymosan was the key reagent that allowed for the isolation and characterization of this system.[7][8]

Biochemical Composition and Characterization

Early studies focused on elucidating the chemical nature of this immunologically active yeast component. Zymosan was identified as a complex mixture of biomolecules. Although preparations varied, a general composition was established. Later analyses further refined this understanding.

Table 1: General Biochemical Composition of this compound

| Component | Approximate Percentage (%) | Notes |

|---|---|---|

| Polysaccharide | ~73% | Primarily β-glucan with repeating glucose units connected by β-1,3-glycosidic linkages, and mannan residues.[1][3][4] |

| Protein | ~15% | Protein complexes are integrated within the polysaccharide structure.[1][3] |

| Lipid | ~7% | Lipids are also present within the yeast cell wall matrix.[1][3] |

| Other | ~5% | Includes inorganic components.[1][3] |

Subsequent studies involving acid hydrolysis were able to break down zymosan into smaller, water-soluble fragments, providing insights into its polymeric structure.

Table 2: Molecular Weight of Soluble Zymosan Fragments after HCl Hydrolysis

| Fragment | Molecular Weight (kDa) | Primary Composition |

|---|---|---|

| Fragment A | 8 | Predominantly β-1,3-glucans with ~30% β-1,6-linked glucans.[9] |

| Fragment B | 5 | Primarily β-1,3-glucans.[9] |

| Fragment C | 2 | Almost entirely linear β-1,3-glucan chains.[9] |

Key Experimental Protocols

The ability to reliably prepare zymosan and use it in assays was fundamental to the early research.

Preparation of Zymosan from Yeast Cell Wall

The original method developed by Pillemer and Ecker was later refined. A common procedure involves the enzymatic and heat treatment of yeast cell walls to remove cytoplasmic contents and enrich the active components.

Methodology:

-

Yeast Culture & Harvest : Saccharomyces cerevisiae (commercial baker's yeast) is cultured, harvested, and washed.

-

Cell Disintegration : The yeast cells are mechanically disrupted to release the protoplasm.

-

Isolation of Cell Walls : The cell walls are separated from the cytoplasmic contents by centrifugation and repeated washing.

-

Enzymatic Digestion : The isolated cell walls are treated with proteolytic enzymes (e.g., trypsin) to digest protein components.

-

Heat Inactivation & Extraction : The suspension is boiled, often in a phosphate buffer (e.g., 0.5 M Na₂HPO₄ at pH 7.8-8.0), for several hours.[10] This step inactivates residual enzymes and extracts soluble materials.

-

Purification : The resulting insoluble material (zymosan) is purified through repeated washings with water and ethanol to remove any remaining contaminants.[10]

-

Drying : The final zymosan product is dried to a powder. The yield is typically around 1.8% of the initial amount of pressed yeast.[10]

The Zymosan Assay of Properdin

This assay, detailed by Pillemer in 1956, was the first method to quantify the activity of properdin in serum based on its consumption during interaction with zymosan.[8][11]

Methodology:

-

Reagent Preparation :

-

Zymosan Suspension : A standardized suspension of zymosan is prepared in a suitable buffer.

-

Serum Sample : The test serum containing an unknown amount of properdin is collected.

-

Properdin-Deficient Serum (RP) : Serum is treated with zymosan under specific conditions to remove all properdin, creating a necessary reagent for the final complement titration step.

-

-

Formation of the Zymosan-Properdin Complex :

-

The test serum is incubated with the zymosan suspension at a specific temperature (e.g., 17°C). During this incubation, properdin, along with other complement factors like C3, binds to the zymosan particles.[8] Pillemer's group established a requirement for magnesium ions (Mg++) for this interaction.[8][11]

-

-

Separation : The zymosan-properdin complex is removed from the serum by centrifugation. The supernatant now contains a reduced level of properdin.

-

Titration of Remaining Properdin : The amount of properdin remaining in the supernatant is measured by its ability to restore the complement-dependent bactericidal or hemolytic activity of the properdin-deficient serum (RP).

-

Quantification : The difference in properdin levels before and after zymosan treatment provides a measure of the amount that was bound, and thus the initial concentration in the serum.

Below is a workflow diagram illustrating the Zymosan Assay protocol.

Early Mechanisms of Action

Activation of the Alternative Complement Pathway

The primary mechanism of action discovered in the early research was the activation of the alternative complement pathway. Zymosan provides a surface that promotes the assembly and stabilization of the C3 convertase enzyme, leading to a rapid amplification of the complement cascade.

Signaling Steps:

-

Initiation : In serum, properdin binds directly to the polysaccharide surface of zymosan.[6]

-

Convertase Assembly : The zymosan-properdin complex acts as a platform for the assembly of the C3 convertase (C3bBb).[6][12] It binds C3b (generated from spontaneous low-level C3 hydrolysis) and Factor B.

-

Activation : Factor D, a serum protease, cleaves the bound Factor B into Ba and Bb. The Bb fragment remains bound, forming the active C3 convertase, C3bBb.

-

Stabilization & Amplification : Properdin stabilizes this convertase, extending its half-life and creating the highly efficient C3bBbP enzyme.[13] This enzyme then cleaves many more C3 molecules into C3a (an inflammatory mediator) and C3b. The newly generated C3b can then deposit on the zymosan surface, initiating the formation of more convertases in a powerful amplification loop.

The diagram below illustrates this foundational pathway.

Interaction with Phagocytic Cells (Later Discoveries)

While the focus of early research was on the serum components of the properdin system, it was clear that zymosan interacted strongly with phagocytic cells like macrophages. Later research, building on the initial discoveries, identified specific cell surface receptors responsible for recognizing zymosan's components. These include Toll-like Receptor 2 (TLR2) , which often works with TLR6 , and Dectin-1 (a C-type lectin receptor).[3][4][14] Recognition by these receptors triggers intracellular signaling cascades, leading to phagocytosis and the production of pro-inflammatory cytokines.

The diagram below outlines these receptor-mediated pathways.

References

- 1. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]

- 2. This compound (from Saccharomyces cerevisiae) | CymitQuimica [cymitquimica.com]

- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zymosan - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. Properdin: New roles in pattern recognition and target clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Properdin in Zymosan- and Escherichia coli-Induced Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE PROPERDIN SYSTEM AND IMMUNITY: III. THE ZYMOSAN ASSAY OF PROPERDIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the characteristic and activity of low-molecular fragments from zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of zymosan from yeast cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Local release of properdin in the cellular microenvironment: role in pattern recognition and amplification of the alternative pathway of complement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zymosan A in the Activation of the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymosan A, a cell wall preparation derived from the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system.[1][2] Composed primarily of β-glucan and mannan residues, it mimics fungal pathogen-associated molecular patterns (PAMPs), which are recognized by pattern recognition receptors (PRRs) on innate immune cells.[2][3][4] This recognition triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and chemokines, phagocytosis, and the generation of reactive oxygen species (ROS), thereby mounting an effective anti-fungal response.[2][5] Due to its robust and reproducible immunostimulatory properties, this compound is widely utilized as a tool in immunological research to study the mechanisms of innate immune activation and to model inflammatory conditions such as peritonitis and arthritis.[6][7][8][9]

Core Signaling Pathways Activated by this compound

This compound-mediated activation of the innate immune system is predominantly orchestrated through the synergistic engagement of Toll-like Receptors (TLRs) and Dectin-1.[1][5]

Toll-like Receptor 2 (TLR2) Signaling

This compound is recognized by a heterodimer of TLR2 and TLR6 on the surface of immune cells, including macrophages and dendritic cells.[1][6][10] This interaction initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[8] Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][11][12]

Dectin-1 Signaling

The β-glucan component of this compound is recognized by Dectin-1, a C-type lectin receptor.[13] Upon binding, Dectin-1 triggers a signaling cascade involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9).[14][15] This pathway also leads to the activation of NF-κB, working in concert with TLR2 signaling to enhance pro-inflammatory cytokine production.[5] Furthermore, Dectin-1 signaling is crucial for the induction of phagocytosis and the production of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex.[5]

Quantitative Data on this compound-Induced Immune Responses

The following tables summarize quantitative data from various studies on the effects of this compound on innate immune cells.

Table 1: In Vitro Cytokine Production Induced by this compound

| Cell Type | This compound Concentration | Incubation Time | Cytokine | Concentration/Fold Change | Reference |

| Human Corneal Fibroblasts | 600 µg/mL | 24 hours | IL-6 | Data not quantified, but significant increase | [16] |

| Human Corneal Fibroblasts | 600 µg/mL | 24 hours | IL-8 | Data not quantified, but significant increase | [16] |

| Human Corneal Fibroblasts | 600 µg/mL | 24 hours | MCP-1 | Data not quantified, but significant increase | [16] |

| Murine Macrophages (RAW 264.7) | 0.5 mg/mL | 6 hours | TNF-α | ~3.18-fold increase | [17] |

| Murine Macrophages (RAW 264.7) | 0.5 mg/mL | 6 hours | IL-1β | ~5.66-fold increase | [17] |

| Murine Macrophages (RAW 264.7) | 0.5 mg/mL | 6 hours | IL-6 | ~115.76-fold increase | [17] |

| Murine Bone Marrow-Derived Macrophages | 0.5 mg/mL | 4 hours | TNF-α | > 8 pg/mL (detectable) | [6] |

| Murine Macrophages (RAW 264.7) | 300 µg/mL | 5 hours | IL-33 | Significant increase | [18] |

| Murine Macrophages (RAW 264.7) | 300 µg/mL | 5 hours | TNF-α | Significant increase | [18] |

| Murine Macrophages (RAW 264.7) | 300 µg/mL | 5 hours | IL-6 | Significant increase | [18] |

Table 2: In Vivo Inflammatory Responses to this compound

| Animal Model | This compound Dose and Route | Time Point | Measured Parameter | Observation | Reference |

| Mouse (C57BL/6) | 0.25 mg/mouse, Intraperitoneal | 4 hours | Peritoneal Leukocyte Count | Significant increase | [7] |

| Mouse (C57BL/6) | 0.25 mg/mouse, Intraperitoneal | 4 hours | Peritoneal PMN Count | Significant increase | [7] |

| Mouse (C57BL/6) | 0.25 mg/mouse, Intraperitoneal | 4 hours | Peritoneal MCP-1 Levels | Significant increase | [7] |

| Mouse (ob/ob) | Not specified | 24 hours | Peritoneal IL-17A mRNA | ~1734-fold increase vs. lean mice | [19] |

| Mouse (ob/ob) | Not specified | 24 hours | Peritoneal Fluid IL-17A | Significantly elevated vs. lean mice | [19] |

| Pig | 0.1 mg/kg, Intravenous | Minutes | Pulmonary Arterial Pressure | Transient increase | [20] |

| Pig | 1 mg/kg, Intravenous Infusion | 1 hour | Blood Granulocytes | Transient granulopenia | [20] |

| Pig | 1 mg/kg, Intravenous Infusion | 1.5 - 2.5 hours | Blood IL-6 mRNA | Peak expression | [20] |

| Mouse | 100 µg/10 µl, Intra-articular | 7 hours | Joint IL-33 Levels | Significant increase | [18] |

| Mouse | 100 µg/10 µl, Intra-articular | 7 hours | Joint TNF-α Levels | Significant increase | [18] |

| Mouse | 100 µg/10 µl, Intra-articular | 7 hours | Joint IL-6 Levels | Significant increase | [18] |

Experimental Protocols

In Vitro this compound Stimulation of Macrophages for Cytokine Analysis

This protocol describes a general workflow for stimulating cultured macrophages with this compound and measuring subsequent cytokine production.

Methodology:

-

Cell Culture: Plate macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a 96-well tissue culture plate at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.[21]

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile phosphate-buffered saline (PBS). This compound is insoluble and requires vigorous vortexing or sonication to ensure a homogenous suspension before use.[1]

-

Stimulation: Add the this compound suspension to the macrophage cultures to achieve the desired final concentration (typically ranging from 1-10 µg/mL).[1] Include an unstimulated control (vehicle only).

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and any remaining this compound particles. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[6]

This compound-Induced Peritonitis in Mice

This protocol outlines the induction of acute peritonitis in mice using this compound, a common model to study in vivo inflammation and leukocyte recruitment.

Methodology:

-

This compound Preparation: Prepare a sterile suspension of this compound in PBS (e.g., 1 mg/mL). It is recommended to boil the this compound suspension for 30 minutes and wash it extensively to remove any potential contaminants.[22]

-

Animal Handling: Use age- and sex-matched mice (e.g., C57BL/6, 8-12 weeks old).

-

Induction of Peritonitis: Inject each mouse intraperitoneally (i.p.) with a defined dose of the this compound suspension (e.g., 0.25 mg in 0.25 mL).[7] A control group should be injected with sterile PBS.

-

Peritoneal Lavage: At a specified time point after injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS or Hank's Balanced Salt Solution (HBSS) into the peritoneal cavity.

-

Cell Collection and Analysis: Gently massage the abdomen and then aspirate the peritoneal fluid.

-

Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Differential Cell Counts: Prepare cytospin slides of the peritoneal cells and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils, macrophages, and other immune cells.

-

Cytokine and Chemokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. The cell-free supernatant can be used to measure the levels of cytokines and chemokines (e.g., MCP-1) by ELISA.[7]

Conclusion

This compound is an invaluable tool for investigating the intricacies of innate immune activation. Its ability to engage multiple pattern recognition receptors, primarily TLR2 and Dectin-1, triggers a robust inflammatory response characterized by the production of a wide array of cytokines and chemokines, as well as the induction of phagocytosis and ROS generation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and modulate the innate immune response. A thorough understanding of the signaling pathways and cellular responses elicited by this compound can provide critical insights into the pathogenesis of inflammatory and infectious diseases and aid in the development of novel therapeutic interventions.

References

- 1. invivogen.com [invivogen.com]

- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Toll-like receptor 2/MyD88 signaling mediates zymosan-induced joint hypernociception in mice: participation of TNF-α, IL-1β and CXCL1/KC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]

- 22. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Zymosan A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a potent immunostimulant widely utilized in biomedical research to model inflammatory responses. Its complex physicochemical properties are integral to its biological activity, dictating its interactions with host immune receptors and the subsequent signaling cascades. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis and use, and visualizations of the key signaling pathways it activates.

Physicochemical Properties of this compound

This compound is a complex, particulate entity composed of polysaccharides, proteins, and lipids. These components are organized in a structure derived from the yeast cell wall, contributing to its unique biological functions.

Composition

The primary components of this compound are β-glucans and mannans, which are polysaccharides that form the structural basis of the yeast cell wall. It also contains a smaller fraction of proteins and lipids. The exact composition can vary between preparations.[1]

Table 1: Typical Composition of this compound

| Component | Approximate Percentage (%) | Key Features |

| Polysaccharides | ~73% | Comprised mainly of β-1,3- and β-1,6-glucans, and mannans. These are the primary pathogen-associated molecular patterns (PAMPs). |

| Protein | ~15% | Mannoproteins are embedded within the polysaccharide matrix. |

| Lipid | ~7% | Lipids are integral components of the yeast cell wall structure. |

| Other | - | Includes inorganic components. |

Structure and Molecular Weight

This compound consists of "ghost cells," which are the insoluble remnants of yeast cell walls.[2] The core structure is a network of β-1,3-glucan chains cross-linked with β-1,6-glucan branches.[3] This glucan scaffold is intertwined with mannoproteins.

The molecular weight of this compound is highly variable due to its particulate and polymeric nature.[3] It is not a single molecule but rather a collection of macromolecular complexes. Some studies have reported molecular weights for soluble derivatives of this compound, such as aminated zymosan, to be around 296 kDa.[4]

Solubility

This compound is characteristically insoluble in water and aqueous buffers.[5] However, it can be uniformly suspended in saline solutions for experimental use.[2] For specific applications, soluble fractions can be prepared.[6] this compound is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO), ethanol, and chloroform, although solubility may be limited.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [5] |

| Saline | Suspendable | [2] |

| DMSO | ~0.2 mg/mL | |

| Ethanol | ~0.1 mg/mL | |

| Chloroform | ~0.1 mg/mL |

Stability

This compound is a highly stable preparation. It is resistant to high temperatures, as it is subjected to boiling during its isolation process.[2] When stored as a dry powder at 2-8°C, it is stable for at least three years.[2] Suspensions in saline can be stored at 0-4°C for at least a month without significant degradation, provided they are not contaminated.[2]

Table 3: Stability of this compound

| Condition | Duration | Reference |

| Dry powder at 2-8°C | At least 3 years | [2] |

| Saline suspension at 0-4°C | At least 1 month | [2] |

| Boiling | Stable during preparation | [2] |

Experimental Protocols

Preparation of this compound Suspension for In Vitro Assays

This protocol describes the preparation of a uniform this compound suspension for cell-based assays.

Materials:

-

This compound powder

-

Sterile, endotoxin-free 0.15 M sodium chloride (saline)

-

Sterile conical tubes

-

Water bath

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh the desired amount of this compound powder.

-

Suspend the this compound in sterile saline to a concentration of 1% (10 mg/mL).

-

Place the suspension in a boiling water bath for one hour to ensure disaggregation and sterility.

-

Centrifuge the suspension at 4000 rpm for 30 minutes.

-

Carefully discard the supernatant.

-

Resuspend the pellet evenly in the desired volume of sterile saline or cell culture medium to achieve the final working concentration.

-

Vortex thoroughly before adding to cell cultures.

Opsonization of this compound

Opsonization enhances the phagocytosis of this compound by immune cells.

Materials:

-

Prepared this compound suspension

-

Fresh or frozen serum (e.g., fetal bovine serum, human serum)

-

Sterile phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Centrifuge

Procedure:

-

Prepare a this compound suspension as described in section 2.1.

-

Incubate the this compound suspension with serum (e.g., 50% serum in PBS) for 30 minutes at 37°C with gentle agitation.

-

Centrifuge the opsonized this compound at a low speed (e.g., 500 x g) for 5-10 minutes.

-

Discard the supernatant.

-

Wash the pellet by resuspending in sterile PBS and centrifuging again. Repeat this wash step twice.

-

Resuspend the final pellet of opsonized this compound in the desired experimental medium.

Phagocytosis Assay Using this compound

This protocol provides a general workflow for assessing the phagocytic capacity of macrophages using this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium

-

Opsonized this compound (labeled with a fluorescent dye like FITC for visualization, or unlabeled for other detection methods)

-

Trypan blue or other viability stain

-

Phagocytosis inhibitor (e.g., cytochalasin D) as a negative control

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

The next day, replace the medium with fresh, pre-warmed medium.

-

Add opsonized this compound to the cells at a specific particle-to-cell ratio (e.g., 10:1).

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

-

To stop phagocytosis, wash the cells with ice-cold PBS to remove non-internalized particles.

-

Quench the fluorescence of extracellular particles using a quenching agent like trypan blue if using fluorescently labeled this compound.

-

Quantify the internalized this compound using a microplate reader (for fluorescence intensity) or by counting fluorescent cells/particles under a microscope.

Physicochemical Characterization Methods

2.4.1. Compositional Analysis: A combination of chemical and enzymatic methods can be used to determine the quantitative composition of this compound. This typically involves acid hydrolysis to break down the polysaccharides into monosaccharides, followed by chromatographic analysis (e.g., High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection - HPAEC-PAD) to quantify the individual sugars (glucose, mannose). Protein content can be determined by standard protein assays (e.g., Bradford or BCA assay) after appropriate solubilization. Lipid content can be quantified by solvent extraction followed by gravimetric analysis or gas chromatography.

2.4.2. Molecular Weight Determination by SEC-MALS: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size distribution of macromolecules without the need for column calibration standards.

-

Sample Preparation: Due to its insolubility, direct analysis of native this compound by SEC-MALS is challenging. Solubilization using appropriate solvents (e.g., DMSO with lithium bromide) or partial enzymatic digestion may be required.

-

Instrumentation: A typical SEC-MALS system consists of an HPLC system, a size-exclusion column suitable for polysaccharides, a MALS detector, and a refractive index (RI) detector.

-

Data Analysis: The ASTRA software is commonly used to analyze the data from the MALS and RI detectors to calculate the molar mass and radius of gyration (Rg) across the elution profile.

Signaling Pathways Activated by this compound

This compound is recognized by multiple pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1.[5][7] The synergistic signaling from these receptors leads to a robust inflammatory response.

TLR2-Mediated Signaling

The protein and lipid components of this compound are recognized by a heterodimer of TLR2 and TLR6.[5] This interaction recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).

Dectin-1-Mediated Signaling

The β-glucan component of this compound is a specific ligand for Dectin-1, a C-type lectin receptor.[7] Ligation of Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. This recruits and activates spleen tyrosine kinase (Syk), which in turn activates downstream signaling pathways, including the CARD9-Bcl10-MALT1 complex, leading to NF-κB activation.

Synergistic Signaling and Downstream Effects

The co-activation of TLR2 and Dectin-1 by this compound results in a synergistic and enhanced inflammatory response. Both pathways converge on the activation of NF-κB and MAPKs (such as ERK and p38), leading to the transcription and production of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[6][7] this compound also triggers the production of reactive oxygen species (ROS) and can activate the NLRP3 inflammasome, leading to the processing and secretion of mature IL-1β.[6]

Diagram 1: this compound Preparation Workflow

Caption: Workflow for the preparation of a this compound suspension for experimental use.

Diagram 2: this compound Opsonization Workflow

Caption: Protocol for the opsonization of this compound to enhance phagocytosis.

Diagram 3: this compound Signaling Pathway

Caption: Synergistic signaling pathways activated by this compound in immune cells.

References

- 1. Separation and characterization of polysaccharides by multi-detection size-exclusion chromatography and field-flow fractionation techniques [morressier.com]

- 2. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Zymosan A versus Depleted Zymosan: A Technical Guide to Differential TLR Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between Zymosan A and depleted Zymosan in the context of Toll-like Receptor (TLR) activation. We provide a comprehensive overview of their biochemical properties, their distinct effects on innate immune signaling pathways, and detailed experimental protocols for their study.

Introduction: Unraveling the Complexity of Zymosan

This compound, a crude cell wall preparation from the yeast Saccharomyces cerevisiae, has long been utilized as a classic immunological stimulant to study innate immune responses.[1] It is a complex mixture of polysaccharides, including β-glucans, mannans, and mannoproteins, as well as other components like chitin.[1] This intricate composition allows this compound to activate multiple pattern recognition receptors (PRRs), primarily Toll-like Receptor 2 (TLR2) and the C-type lectin receptor, Dectin-1.[1]

In contrast, depleted Zymosan is a more refined tool, specifically engineered to isolate the effects of Dectin-1 activation. Through a process of hot alkali treatment, the TLR-stimulating components of this compound are removed, leaving behind a preparation enriched in β-glucans.[2][3] This makes depleted Zymosan an invaluable reagent for dissecting the specific signaling pathways downstream of Dectin-1, without the confounding influence of TLR2 activation.[2]

This guide will delineate the distinct signaling cascades initiated by these two agents, provide quantitative data on their differential effects, and offer detailed protocols for their use in research settings.

Biochemical Composition and Receptor Specificity

The key difference between this compound and depleted Zymosan lies in their composition and, consequently, their receptor targets.

| Component | This compound | Depleted Zymosan | Primary Receptor(s) |

| β-Glucans | Present | Present (enriched) | Dectin-1 |

| Mannans/Mannoproteins | Present | Largely Removed | TLR2/TLR6, Mannose Receptor |

| Other TLR ligands | Present | Removed | TLR2 |

This compound acts as a broad-spectrum agonist, co-activating TLR2 and Dectin-1. TLR2 does not function as a monomer but rather forms heterodimers with either TLR1 or TLR6 to recognize its ligands. In the case of Zymosan, TLR2 primarily cooperates with TLR6, and this interaction is often facilitated by the co-receptor CD14.[1][4]

Depleted Zymosan , having its TLR2-stimulating components stripped away, is a specific agonist for Dectin-1 .[2][5] This allows researchers to study Dectin-1-mediated signaling in isolation, which includes phagocytosis, reactive oxygen species (ROS) production, and the activation of specific downstream signaling molecules like Syk kinase.[5]

Signaling Pathways

The differential receptor engagement by this compound and depleted Zymosan leads to the activation of distinct, albeit partially overlapping, intracellular signaling pathways.

This compound-Induced Signaling

This compound triggers a dual signaling cascade through the simultaneous activation of TLR2/TLR6 and Dectin-1. This collaborative signaling results in a robust inflammatory response.

Depleted Zymosan-Induced Signaling

Depleted Zymosan selectively activates the Dectin-1 pathway, leading to responses that are independent of TLR2 signaling.

Quantitative Data on Differential Activation

The differential activation of TLR2 and Dectin-1 by this compound and depleted Zymosan results in distinct quantitative and qualitative differences in downstream responses, such as cytokine production and NF-κB activation.

NF-κB Activation in RAW 264.7 Macrophages

NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Its activation can be quantified using a luciferase reporter assay.

| Stimulant | Concentration (µg/mL) | NF-κB Luciferase Activity (Fold Induction) |

| This compound | 10 | +++ |

| 100 | +++++ | |

| Depleted Zymosan | 10 | + |

| 100 | ++ |

Note: '+' denotes a qualitative representation of the level of induction based on published data. Actual values can vary between experiments.

Cytokine Production

The profile of cytokines produced in response to this compound and depleted Zymosan also differs significantly.

Table 4.2.1: TNF-α and IL-6 Production in Murine Macrophages

| Stimulant | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Unstimulated | - | < 50 | < 20 |

| This compound | 10 | 1500 - 2500 | 800 - 1200 |

| 100 | 3000 - 5000 | 1500 - 2500 | |

| Depleted Zymosan | 10 | 200 - 500 | 100 - 300 |

| 100 | 500 - 1000 | 200 - 500 |

Note: Values are representative ranges based on multiple studies and can vary depending on the specific cell type and experimental conditions.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the differential effects of this compound and depleted Zymosan.

Preparation of Zymosan and Depleted Zymosan

This compound Suspension:

-

Weigh out the desired amount of this compound powder.

-

Suspend in sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration of 10 mg/mL.[9]

-

Vortex vigorously for at least 1 minute to ensure a homogenous suspension.

-

For use in cell culture, dilute the stock solution to the desired working concentration in the appropriate cell culture medium.[1]

Depleted Zymosan Preparation: Depleted Zymosan is typically purchased commercially as a preparation already treated with hot alkali.[2]

-

Reconstitute the lyophilized depleted Zymosan in sterile, endotoxin-free water or PBS to the recommended stock concentration (e.g., 10 mg/mL).

-

Vortex thoroughly before dilution to the final working concentration in cell culture medium. A typical working concentration is around 100 µg/mL.[2]

Cell Culture and Stimulation

RAW 264.7 Macrophage Culture:

-